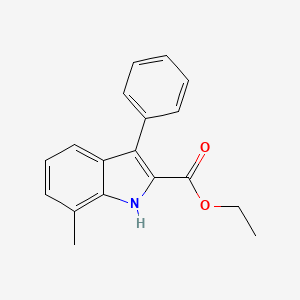

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate

Descripción

Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methyl group at the 7-position, a phenyl group at the 3-position, and an ethoxycarbonyl ester at the 2-position of the indole ring. Indole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. This compound’s unique substitution pattern may influence its electronic properties, solubility, and reactivity, making it a candidate for synthetic modifications or biological activity studies.

Propiedades

IUPAC Name |

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(13-9-5-4-6-10-13)14-11-7-8-12(2)16(14)19-17/h4-11,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHVTEWLKANJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method ensures the formation of the indole ring system, which is crucial for the compound’s biological activity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used to investigate biological pathways and interactions due to its structural similarity to natural indole derivatives.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate and related indole derivatives:

Structural and Functional Analysis

- The phenyl group may also promote crystallinity via π-stacking, as observed in other aromatic systems . Electron-Withdrawing Groups (e.g., nitro, CF₃): Nitro-substituted analogs (e.g., Ethyl 7-nitro-1H-indole-2-carboxylate) exhibit higher reactivity in electrophilic substitutions, while the CF₃ group in Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate increases metabolic stability, a trait valuable in drug design . Halogen Substituents: Chloro-substituted indoles (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) often show heightened toxicity, as evidenced by safety data sheet warnings .

Physicochemical Properties :

- The target compound’s molecular weight (279.34 g/mol) is higher than simpler derivatives (e.g., nitro-substituted indoles at ~234 g/mol), suggesting reduced solubility in polar solvents.

- Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate (243.18 g/mol) has a lower topological polar surface area (52.3 Ų) compared to the target compound, which may influence bioavailability .

Applications :

- Medicinal Chemistry : Trifluoromethyl and nitro groups are common in bioactive molecules, with the former improving pharmacokinetics and the latter serving as intermediates in drug synthesis .

- Material Science : Indole derivatives with aromatic substituents (e.g., phenyl) are explored for optoelectronic applications due to their conjugated systems .

Research Findings and Gaps

- The phenyl group’s planarity may facilitate single-crystal growth, as seen in other indole derivatives .

- Toxicity : Unlike halogenated analogs (), the target compound’s methyl and phenyl groups likely reduce acute toxicity, though detailed studies are lacking.

- Environmental Impact : Environmentally persistent free radicals (EPFRs) in particulate matter () are structurally distinct but highlight the need to assess indole derivatives’ environmental persistence.

Actividad Biológica

Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C17H15NO2

- Molecular Weight : 265.31 g/mol

This compound is characterized by an indole core, which is known for its ability to interact with various biological targets.

Target Interactions

This compound exhibits high affinity for multiple receptors and enzymes, similar to other indole derivatives. Its mechanism of action involves:

- Receptor Binding : The indole structure facilitates binding to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, affecting metabolic processes.

Biochemical Pathways

The compound is known to influence several biological activities:

- Antiviral Activity : It has shown potential against viral infections by inhibiting viral replication.

- Anticancer Properties : Studies indicate its effectiveness in reducing tumor cell viability through apoptosis induction.

- Anti-inflammatory Effects : It modulates inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of indole derivatives, including this compound. Research indicates that this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb), particularly against multidrug-resistant strains without cross-resistance to first-line drugs .

Table 1: Antimycobacterial Activity of this compound

| Compound | MIC (µM) | MBC (µM) | Toxicity (CC50) |

|---|---|---|---|

| This compound | 20 | 40 | >30 |

Study on Indole Derivatives

A study synthesized a series of indole derivatives, including this compound, and evaluated their biological activities. The results demonstrated that certain derivatives exhibited significant antimycobacterial activity with low toxicity towards mammalian cells .

Pharmacodynamic Analysis

Pharmacodynamic models showed that the compound exhibits a time-dependent bactericidal effect against Mtb. Concentrations around the Minimum Inhibitory Concentration (MIC) were effective in maintaining bacterial counts below detection limits over extended periods .

Therapeutic Applications

Given its broad spectrum of biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Potential as an anticancer agent targeting specific cancer cell lines.

- Infectious Diseases : Development as a novel treatment for tuberculosis and other bacterial infections.

- Neurological Disorders : Investigation into its effects on neuroreceptors may lead to new treatments for neurological conditions.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate?

The compound is typically synthesized via the Fischer indole synthesis, which involves reacting phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. Key steps include cyclization to form the indole core, followed by esterification at the 2-position. Reaction optimization may involve catalysts like potassium carbonate, refluxing in polar aprotic solvents (e.g., DMF), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic techniques are critical:

- 1H/13C NMR : Assigns protons and carbons, confirming substituent positions (e.g., methyl at C7, phenyl at C3).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at 294.3 g/mol).

- IR Spectroscopy : Identifies ester carbonyl (C=O stretch ~1700 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Engineering Controls : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste. Refer to SDS for specific first-aid measures (e.g., skin/eye rinsing protocols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for solubility and reaction kinetics.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining yield .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

- Substituent Analysis : Replace the 7-methyl group with halogens (e.g., Cl, F) to study effects on lipophilicity and target binding.

- Phenyl Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 3-phenyl position to assess impacts on enzyme inhibition (e.g., kinase assays).

- In Vitro Testing : Compare IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) to identify critical structural motifs .

Q. What mechanisms explain its potential anticancer activity?

- Target Identification : Use molecular docking to predict interactions with apoptosis regulators (e.g., Bcl-2 family proteins) or kinases (e.g., EGFR).

- Cellular Assays : Measure caspase-3 activation (apoptosis) or cell cycle arrest (e.g., G1/S phase) via flow cytometry.

- In Vivo Models : Evaluate tumor suppression in xenograft mice, correlating plasma concentrations with efficacy .

Q. How can researchers resolve contradictions in reported biological activity data?

- Meta-Analysis : Systematically review variables like cell line specificity (e.g., HT-29 vs. A549), assay conditions (e.g., serum-free media), and compound purity (>95% by HPLC).

- Dose-Response Curves : Replicate studies with standardized protocols to isolate structure-activity trends.

- Orthogonal Validation : Confirm activity via multiple assays (e.g., Western blot for protein targets alongside cytotoxicity assays) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Yield Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | p-TsOH (10 mol%) | ↑ Cyclization |

| Solvent | DMF | ↑ Solubility |

| Temperature | 80°C (reflux) | ↑ Reaction Rate |

| Purification | Silica Gel Chromatography | ↑ Purity |

Q. Table 2: Comparative Biological Activity of Analogues

| Substituent (Position) | IC₅₀ (μM) – HeLa Cells | Target Affinity (Ki, nM) |

|---|---|---|

| 7-Methyl, 3-Phenyl | 12.3 ± 1.2 | EGFR: 45.6 |

| 7-Chloro, 3-Phenyl | 8.9 ± 0.8 | EGFR: 32.1 |

| 7-Fluoro, 3-(4-NO₂-Ph) | 5.4 ± 0.5 | EGFR: 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.